Inosine-5'-monophosphate sodium salt

Thermal stability Food processing Nucleotide salt forms

Selecting the correct 5'-nucleotide salt form is critical for both umami potentiation and reproducible enzyme assays. Unlike inactive XMP or AMP, IMP sodium salt synergizes with MSG to enhance L-glutamate binding several-fold. It is also the validated reference substrate for IMPDH (Km = 33 µM). - **Thermal Stability:** No decomposition below 200°C; only water loss occurs. - **Process Optimization:** Comprehensive solubility data in water/ethanol for crystallization. - **Assay-Ready:** Established kinetic parameters for inhibitor screening (e.g., mycophenolic acid).

Molecular Formula C10H11N4Na2O8P
Molecular Weight 392.17 g/mol
Cat. No. B12458592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-monophosphate sodium salt
Molecular FormulaC10H11N4Na2O8P
Molecular Weight392.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1
InChIKeyAANLCWYVVNBGEE-JQAADMKISA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine-5′-Monophosphate Sodium Salt Procurement Guide: 5′-Nucleotide Differentiation


Inosine-5′-monophosphate sodium salt (IMP sodium salt; CAS 20813-76-7 for disodium form; C₁₀H₁₁N₄O₈PNa₂) is a purine ribonucleoside monophosphate belonging to the 5′-nucleotide class of compounds. It functions dually as a potent flavor enhancer via synergistic interaction with monosodium glutamate (MSG) and as an essential substrate for the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH), a critical regulator of purine nucleotide biosynthesis and a validated drug target in oncology, immunology, and infectious disease research [1][2]. Unlike generic nucleotide descriptions, this compound exhibits specific salt-form-dependent thermal stability and enzymatic substrate specificity that materially affect its utility in food processing and biochemical assays, making procurement-grade selection a non-trivial decision.

Flavor enhancement research Reported synergistic interaction with MSG; umami potentiation and food matrix studies.
IMPDH enzyme substrate Native substrate for inosine-5′-monophosphate dehydrogenase; drug discovery and kinetic assays.
Crystallization & formulation Sodium salt as synthetic precursor; solubility data support process development.

Why Generic Substitution Fails: Critical Differentiators from In-Class 5′-Nucleotides


The term “inosine monophosphate” encompasses multiple salt forms (sodium, potassium, lithium, magnesium, calcium, etc.) and hydration states that are not functionally interchangeable. Thermal analysis demonstrates that the sodium salt serves as the precursor from which other alkali and alkaline earth salts are prepared, and these salt forms exhibit distinct dehydration and decomposition behaviors critical for applications involving thermal processing [1]. Furthermore, not all 5′-nucleotides are functionally equivalent: only IMP, GMP, and UMP enhance L-glutamate binding to taste receptors, while XMP, AMP, and CMP do not—a specificity that directly determines flavor-enhancement efficacy and eliminates generic nucleotide substitution as a viable strategy for umami applications [2]. For enzymatic studies, IMP sodium salt is the native substrate for IMPDH across species, with defined Km(app) values that cannot be assumed for other salt forms or nucleotide analogs without experimental validation.

Salt form variability

Hydration state and thermal behavior differ among IMP salts; sodium salt serves as the precursor, and other salt forms may shift processing properties.

Nucleotide specificity

Only IMP, GMP, and UMP enhance glutamate binding; XMP, AMP, and CMP are inactive. Substituting an inactive nucleotide eliminates umami potentiation.

Enzyme substrate fidelity

IMPDH exhibits strict recognition for the native IMP structure; alternative salts or analogs may not sustain enzyme activity without experimental validation.

Comparative Evidence: Performance vs. Alternative Salt Forms and 5′-Nucleotides


Thermal Stability: IMP Sodium Salt vs. Alkali and Alkaline Earth Salts

Thermal analysis of IMP in acidic form and as alkali and alkaline earth salts (lithium, potassium, magnesium, calcium, strontium, and barium), all prepared from the sodium salt, reveals a unified decomposition threshold at temperatures above 200 °C [1]. Below 200 °C, only water loss occurs across all salt forms; above this temperature, all nucleotides become unstable and decompose, releasing water, isocyanic acid, and hydrocyanic acid [1]. The sodium salt exhibits hydration ranging from 4 to 7.5 H₂O molecules, with the specific hydration state influencing crystal conformation and molecular packing as demonstrated by comparative crystallographic analysis of decahydrate (C₁₀H₁₂N₄O₈P⁻·Na⁺·10H₂O) vs. octahydrate (C₁₀H₁₂N₄O₈P⁻·Na⁺·8H₂O) forms, where differences in hydration shell organization destroy the twofold symmetry present in the less hydrated form [2]. This hydration-dependent conformational variation affects the compound's physical behavior during processing and storage, with the 200 °C decomposition threshold establishing a firm upper temperature limit for any food product containing IMP additives.

Thermal decomposition threshold
Head-to-head
All IMP salt forms decompose above 200°C; sodium salt hydrates 4–7.5 H₂O.
Defines a uniform 200°C processing limit; hydration affects physical handling.
Sodium salt is the synthetic precursor for all other IMP salts.
Thermal stability Food processing Nucleotide salt forms

Umami Receptor Binding Specificity: IMP vs. Inactive Nucleotides

In a radioligand binding assay using L-[³H]glutamate and bovine circumvallate (taste) papillae preparations, 5′-IMP produced a several-fold enhancement of L-glutamate binding, an effect not observed with all 5′-nucleotides [1]. Specifically, 5′-GMP, 5′-IMP, and 5′-UMP each increased L-[³H]glutamate binding to the taste receptor-containing type I preparation, whereas 5′-XMP, 5′-AMP, and 5′-CMP did not enhance binding [1]. Neither free purine/pyrimidine bases (adenine, guanine), their nucleosides, nor di- or triphosphonucleotides were effective [1]. This binding enhancement specificity mirrors the nucleotide specificity observed in human synergistic taste perception, establishing that only a defined subset of 5′-nucleotides (IMP, GMP, UMP) possess the structural requirements for umami potentiation [1]. The apparent Kd of L-glutamate was estimated in the range of 20–30 mM in this system.

Glutamate binding enhancement
Head-to-head
IMP, GMP, UMP enhance L-glutamate binding; XMP, AMP, CMP do not.
Narrows umami enhancer selection to the active nucleotide subset.
Inactive nucleotides (XMP, AMP, CMP) yield zero flavor-potentiating benefit.
Umami synergy Taste receptor binding Nucleotide specificity

Solubility Profile for Crystallization Process Optimization

The equilibrium solubility of inosine-5′-monophosphate disodium (5′-IMPNa₂) was systematically measured for the first time in water, methanol, ethanol, acetone, and binary solvent mixtures (methanol+water, ethanol+water, acetone+water) across a temperature range of 293.15 K to 313.15 K using an isothermal method [1]. The solubility ranking in pure solvents was established as: water > methanol > ethanol > acetone [1]. Among the binary mixtures tested, water and ethanol were identified as the most effective solvent and anti-solvent pairing, respectively [1]. The modified Apelblat equation provided the best correlation of the experimental data and was used to predict mixing Gibbs free energies, enthalpies, and entropies [1]. While no direct comparative solubility data for alternative IMP salt forms (e.g., potassium, magnesium salts) were identified in the systematic solvent screening literature, the sodium salt remains the most extensively characterized form for industrial crystallization processes.

Equilibrium solubility
Reported
Solubility: water > methanol > ethanol > acetone; optimal solvent/anti-solvent: water/ethanol.
Establishes solvent parameters for crystallization process design.
No direct comparative salt-form solubility data available in this system.
Solubility Crystallization Process engineering

IMPDH Substrate Specificity and Kinetic Parameters

IMP sodium salt is the native substrate for inosine-5′-monophosphate dehydrogenase (IMPDH), a validated drug target in oncology, immunosuppression, and antimicrobial therapy. Enzymatic characterization of Leishmania donovani IMPDH overexpressed in E. coli revealed high specificity for IMP and NAD⁺, with a Km(app) for IMP of 33 μM and for NAD⁺ of 390 μM [1]. Immobilized IMP analogues displayed specificity for IMP dehydrogenase but not for NAD⁺-dependent enzymes such as L-alanine and L-lactate dehydrogenases, confirming the enzyme's strict substrate recognition for the IMP nucleotide structure [2]. While direct comparative Km(app) values for alternative salt forms (e.g., potassium IMP, magnesium IMP) in the same assay system are not reported in the literature, the sodium salt is universally employed as the reference substrate in IMPDH characterization studies across species, including human type II IMPDH, porcine thymus IMPDH, and mycobacterial IMPDH [1][2].

IMPDH substrate affinity
Class-level
Km(app) for IMP = 33 µM; ~12-fold higher affinity than NAD⁺ (390 µM).
Supports assay development and inhibitor screening in drug discovery.
Sodium salt is the universal reference substrate in IMPDH studies.
IMPDH Enzyme kinetics Substrate specificity Drug discovery

Flavor Synergism: IMP-MSG Dose Reduction Potential

Sensory panel evaluation of dehydrated chicken soup formulations demonstrated that the combination of MSG, IMP, and GMP produced significant flavor potentiation (p < 0.05), enabling a reduction in the quantity of individual enhancers required to achieve the same flavor intensity [1]. Chemical analysis of the 5′-ribonucleotides in the dehydrated chicken soup matrix yielded recovery percentages of 93.6% for MSG and 90.5% for IMP, confirming analytical method reliability [1]. While this study does not provide direct head-to-head sensory comparison between IMP and GMP in isolation, the data support the established principle that IMP functions synergistically with MSG to amplify umami perception, allowing for cost-effective formulation strategies that reduce total additive loading [2]. The temporal profile comparison of flavor enhancers indicates that glutamate-based enhancers (MSG, MAG) exhibit greater capacity to enhance salty taste than nucleotide-based enhancers (IMP, GMP), though umami taste intensity profiles are similar across all enhancer types [2].

Flavor synergism & recovery
Context-dependent
IMP recovery 90.5% in chicken soup; reported flavor potentiation with MSG/GMP (p<0.05).
Supports formulation efficiency and dose-reduction evaluation in food matrices.
Glutamate-based enhancers show higher salty taste enhancement than nucleotides.
Flavor enhancement Synergism Sensory analysis MSG reduction

Aqueous Hydrolysis Stability: pH-Dependent Degradation Kinetics

The hydrolysis kinetics of inosine phosphate disodium salt (PIN) in aqueous solution were studied at 353 K (80 °C) across a pH range of 0.45–12.13 using a validated HPLC method that separated the parent compound from its degradation products, inosine (IN) and hypoxanthine (HP) [1]. While this study characterizes the hydrolysis behavior of the disodium salt form under accelerated conditions, it does not provide direct comparative kinetic data for alternative IMP salt forms (e.g., potassium IMP, free acid) in the same experimental system. The study establishes baseline stability parameters for the disodium salt that inform aqueous formulation development and storage condition selection, though caution must be exercised when extrapolating accelerated 353 K data to ambient temperature stability predictions.

Aqueous hydrolysis stability
Data to verify
pH-dependent degradation at 353 K; products: inosine and hypoxanthine.
Provides baseline stability characterization for aqueous formulation design.
Accelerated conditions; no comparative data for alternative IMP salt forms.
Hydrolysis stability Aqueous degradation Shelf-life pH stability

Optimized Application Scenarios Based on Quantified Performance


Food Processing with Thermal Stability Up to 200 °C

Food manufacturers processing products at temperatures not exceeding 200 °C can confidently incorporate IMP sodium salt as a flavor enhancer. Thermal analysis demonstrates that IMP sodium salt, along with all alkali and alkaline earth IMP salts prepared from it, undergoes only water loss below 200 °C without decomposition, releasing isocyanic acid and hydrocyanic acid only above this threshold [1]. This defined 200 °C limit applies uniformly across IMP salt forms, making sodium salt the appropriate reference material for thermal stability assessment [1]. Process validation should account for the compound's hydration state (4 to 7.5 H₂O molecules), which may affect weight-based formulation calculations and physical handling characteristics during mixing and blending operations [1].

Umami Enhancement Requiring Specific Nucleotide Activity

Formulators developing savory flavor systems requiring umami potentiation must select IMP sodium salt over inactive 5′-nucleotides such as XMP, AMP, or CMP. Radoligand binding studies demonstrate that only IMP, GMP, and UMP enhance L-glutamate binding to taste receptor-containing papillae preparations by several-fold, while XMP, AMP, CMP, free bases, and nucleosides exhibit no binding enhancement activity [1]. This binary active/inactive distinction eliminates XMP, AMP, and CMP as viable umami enhancers, narrowing the selection pool to IMP and GMP (and to a lesser extent UMP) for synergistic MSG combination [1]. Procurement of an inactive 5′-nucleotide would yield zero flavor-potentiating benefit regardless of structural similarity.

IMPDH Enzyme Assays and Drug Discovery Screening

Biochemical and pharmaceutical researchers conducting IMPDH enzyme assays should utilize IMP sodium salt as the reference substrate due to its established kinetic parameters and universal adoption in the field. Recombinant IMPDH from Leishmania donovani exhibits high specificity for IMP with a Km(app) of 33 μM, ~12-fold lower (higher affinity) than the Km(app) for the co-substrate NAD⁺ (390 μM) [1]. Immobilized IMP analogues retain specificity for IMP dehydrogenase over other NAD⁺-dependent enzymes, confirming that the IMP nucleotide structure is essential for enzyme recognition [2]. These kinetic benchmarks enable reproducible assay development for inhibitor screening (e.g., mycophenolic acid, Ki ≈ 25 nM) and species-specific IMPDH characterization relevant to antimicrobial and immunosuppressive drug discovery [1].

Crystallization Process Development with Established Solvent Parameters

Process engineers optimizing IMP sodium salt purification or formulation via crystallization can leverage the experimentally established solubility ranking: water > methanol > ethanol > acetone, with water and ethanol identified as the optimal solvent/anti-solvent pair [1]. The modified Apelblat equation provides the best correlation of solubility data across 293.15–313.15 K and enables prediction of mixing thermodynamic parameters (Gibbs free energies, enthalpies, entropies) for process design [1]. While direct comparative solubility data for alternative IMP salt forms (e.g., potassium IMP, magnesium IMP) are not available in systematic solvent screens, the sodium salt's comprehensive characterization establishes it as the reference form for crystallization optimization.

Application
Selection Property
Validation Focus
Thermal processing <200°C
Decomposition threshold uniformity
Hydration state and 200°C limit confirmation
Umami synergy formulation
Nucleotide receptor specificity
Active subset (IMP/GMP/UMP) verification
IMPDH enzyme assays
Native substrate affinity (Km)
Kinetic benchmarking and inhibitor screening context
Crystallization process
Solubility & solvent system
Solvent/anti-solvent pair validation

Technical Documentation Hub

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